N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide
Overview
Description
N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol This compound contains a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group
Mechanism of Action
Target of Action
Similar compounds containing a sulfonamide moiety have been reported to exhibit anti-inflammatory and antioxidant activities .
Mode of Action
Compounds with similar structures have been shown to inhibit the production of tnf-α, a pro-inflammatory cytokine . This suggests that N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
Based on the reported anti-inflammatory and antioxidant activities of similar compounds , it can be inferred that this compound may affect pathways related to inflammation and oxidative stress.
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory and antioxidant activities , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with prop-2-en-1-yl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, including the treatment of inflammatory diseases and infections.
Comparison with Similar Compounds
N-{4-[(prop-2-en-1-yl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide derivatives, such as:
N-{4-[(benzyloxy)phenyl]sulfamoyl}acetamide: This compound has a benzyloxy group instead of a prop-2-en-1-yl group, which may result in different biological activities and properties.
N-{4-[(methylsulfamoyl]phenyl}acetamide: The presence of a methyl group instead of a prop-2-en-1-yl group can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-8-12-17(15,16)11-6-4-10(5-7-11)13-9(2)14/h3-7,12H,1,8H2,2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVUSVMLXSCFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225255 | |
Record name | N-[4-[(2-Propen-1-ylamino)sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101568-44-9 | |
Record name | N-[4-[(2-Propen-1-ylamino)sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101568-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[(2-Propen-1-ylamino)sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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